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Compound of Interest

Compound Name: Methyl 2,4-dibromobenzoate

Cat. No.: B138849 Get Quote

Note to the reader: The requested 1H and 13C Nuclear Magnetic Resonance (NMR) spectral

data for Methyl 2,4-dibromobenzoate (CAS 54335-33-0) were not available in publicly

accessible databases at the time of this search. To provide a comprehensive and illustrative

technical guide in line with the user's request, this document presents the complete 1H and

13C NMR spectral data and analysis for a closely related isomer, Methyl 3,5-dibromobenzoate

(CAS 51329-15-8). The methodologies and data presentation formats provided herein are

directly applicable to the analysis of Methyl 2,4-dibromobenzoate once its spectral data

becomes available.

Introduction
Methyl 3,5-dibromobenzoate is an important intermediate in organic synthesis, often utilized in

the development of pharmaceuticals and other complex organic molecules. Nuclear Magnetic

Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and

purity assessment of such compounds. This guide provides a detailed overview of the 1H and

13C NMR spectral data for Methyl 3,5-dibromobenzoate, complete with experimental protocols

and a structural assignment diagram.

Data Presentation
The 1H and 13C NMR spectral data for Methyl 3,5-dibromobenzoate are summarized in the

tables below. These tables provide key quantitative information for the unambiguous

identification of the compound.
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Table 1: 1H NMR Spectral Data for Methyl 3,5-
dibromobenzoate

Assignment
Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

H-4 7.85 Triplet (t) 1H 1.8

H-2, H-6 8.11 Doublet (d) 2H 1.8

-OCH₃ 3.93 Singlet (s) 3H N/A

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectral Data for Methyl 3,5-
dibromobenzoate

Assignment Chemical Shift (δ, ppm)

-OCH₃ 53.0

C-3, C-5 122.9

C-1 134.1

C-2, C-6 135.0

C-4 137.4

C=O 163.7

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Experimental Protocols
The following section details the generalized experimental protocols for the acquisition of 1H

and 13C NMR spectra of methyl benzoate derivatives. These protocols should be adapted

based on the specific instrumentation and sample characteristics.

Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 3,5-

dibromobenzoate.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). Tetramethylsilane (TMS) may be added as an internal standard for chemical shift

referencing (0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of

particulate matter.

NMR Spectrometer Setup
The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies. The spectrometer's field

frequency is locked onto the deuterium signal of the CDCl₃ solvent.

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp,

symmetrical peaks.

1H NMR Data Acquisition
Pulse Program: A standard single-pulse experiment is typically used.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

12 ppm).

Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

13C NMR Data Acquisition
Pulse Program: A proton-decoupled ¹³C experiment is used to obtain a spectrum with

singlets for each carbon, simplifying the spectrum.
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Spectral Width: A wider spectral width is set to cover the full range of carbon chemical shifts

(e.g., 0-200 ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing
Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier

transform.

Phasing and Baseline Correction: The spectrum is phased to obtain pure absorption signals,

and the baseline is corrected.

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00

ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integration and Analysis: The signals in the ¹H NMR spectrum are integrated to determine

the relative number of protons. The multiplicities and coupling constants are analyzed to

deduce the connectivity of the protons.

Mandatory Visualization
The following diagram illustrates the chemical structure of Methyl 3,5-dibromobenzoate and the

assignment of the NMR signals to the corresponding nuclei.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl 3,5-dibromobenzoate Structure

1H NMR Signals

13C NMR Signals
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Caption: NMR signal assignments for Methyl 3,5-dibromobenzoate.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2,4-dibromobenzoate:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138849#1h-nmr-and-13c-nmr-spectral-data-for-
methyl-2-4-dibromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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